- Highly active recyclable heterogeneous nanonickel ferrite catalyst for cyanation of aryl and heteroaryl halides, Applied Organometallic Chemistry, 2014, 28(10), 750-755
Cas no 91054-33-0 (2-Acetylbenzonitrile)
2-Acetylbenzonitrile structure
Product Name:2-Acetylbenzonitrile
CAS No:91054-33-0
MF:C9H7NO
MW:145.157982110977
MDL:MFCD00272571
CID:61470
PubChem ID:2763539
Update Time:2024-10-26
2-Acetylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Acetylbenzonitrile
- 2-Acetyl benzene carbonitrile
- 2-acetylbenzenecarbonitrile
- Benzonitrile, acetyl-
- C9H7NO
- o-cyanoacetophenone
- 2'-cyanoacetophenone
- 2-Acetyl-benzonitrile
- PubChem19789
- 2-ethanoylbenzenecarbonitrile
- KSC481E1D
- UZSGWJQJDLCCFN-UHFFFAOYSA-N
- SBB086403
- VZ23489
- 2-acetylbenzenecarbonitrile, AldrichCPR
- ST2409438
- AB0027519
- 2-Acetylbenzonitrile (ACI)
- Benzonitrile, o-acetyl- (6CI, 7CI)
- 2′-Cyanoacetophenone
- 91054-33-0
- SB39827
- CS-W005120
- DTXSID70919993
- 1T-0269
- EN300-93628
- MFCD00272571
- SY012002
- AKOS005069845
- J-507710
- DB-020345
- Z1201620078
- SCHEMBL180961
- AE-562/43459667
- 2-Acetylbenzene carbonitrile
-
- MDL: MFCD00272571
- Inchi: 1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3
- InChI Key: UZSGWJQJDLCCFN-UHFFFAOYSA-N
- SMILES: N#CC1C(C(C)=O)=CC=CC=1
Computed Properties
- Exact Mass: 145.05300
- Monoisotopic Mass: 145.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 40.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1555 (rough estimate)
- Melting Point: 46-48 ºC
- Boiling Point: 285.1°C at 760 mmHg
- Flash Point: 126.2±22.6 °C
- Refractive Index: 1.4500 (estimate)
- PSA: 40.86000
- LogP: 1.76088
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-Acetylbenzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335-H412
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 3439
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
2-Acetylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Acetylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-1g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 1g |
¥200.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-10g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 10g |
¥1129.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-250mg |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 250mg |
¥86.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-25g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 25g |
¥2258.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 5g |
¥612.90 | 2023-09-04 | |
| Fluorochem | 044456-250mg |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 250mg |
£13.00 | 2022-03-01 | |
| Fluorochem | 044456-1g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 044456-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 5g |
£100.00 | 2022-03-01 | |
| Fluorochem | 044456-10g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 10g |
£191.00 | 2022-03-01 | |
| Chemenu | CM255720-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95+% | 5g |
$128 | 2021-06-16 |
2-Acetylbenzonitrile Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Nickel ferrite Solvents: Dimethylformamide ; 70 h, 100 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Tricyclohexylphosphine , Manganese , Nickel bromide Solvents: Toluene ; 22 h, 150 °C
Reference
- Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides, Organic & Biomolecular Chemistry, 2022, 20(41), 8049-8053
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium carbonate , Diethyl azodicarboxylate Catalysts: Bis[2-[[bis(phenylmethyl)amino-κN]methyl]phenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 1 min, 130 °C; 20 min, 130 °C; 130 °C → rt
Reference
- Microwave-enhanced synthesis of aryl nitriles using dimeric orthopalladated complex of tribenzylamine and K4[Fe(CN)6], Tetrahedron Letters, 2012, 53(5), 526-529
Production Method 4
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; rt; 5 min, reflux; reflux → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt
Reference
- Highly Stereoselective Chemoenzymatic Synthesis of the 3H-Isobenzofuran Skeleton. Access to Enantiopure 3-Methylphthalides, Organic Letters, 2012, 14(6), 1444-1447
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [2-[(amino-κN)methyl]phenyl-κC][1-(4-methoxyphenyl)-2-(triphenylp… Solvents: Dimethylformamide ; 30 min, 130 °C; 130 °C → rt
Reference
- An efficient palladium catalytic system for microwave assisted cyanation of aryl halides, Journal of Organometallic Chemistry, 2011, 696(4), 819-824
Production Method 6
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 24 h, 100 °C
Reference
- Synthesis and organocatalytic asymmetric nitro-aldol initiated cascade reactions of 2-acylbenzonitriles leading to 3,3-disubstituted isoindolinones, Catalysts, 2019, 9(4), 327/1-327/11
Production Method 7
Reaction Conditions
1.1 Reagents: Copper , Sulfuric acid , Copper sulfate Solvents: Water ; 2 h, reflux
1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C
Reference
- Candida tenuis xylose reductase catalyzed reduction of acetophenones: the effect of ring-substituents on catalytic efficiency, Organic & Biomolecular Chemistry, 2011, 9(16), 5863-5870
Production Method 8
Reaction Conditions
Reference
- Direct formation of organocopper compounds by oxidative addition of zerovalent copper to organic halides, Journal of Organic Chemistry, 1984, 49(26), 5280-2
Production Method 9
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; rt; 2 h, 100 °C
Reference
- Microwave-assisted one-step synthesis of acetophenones via palladium-catalyzed regioselective arylation of vinyloxytrimethylsilane, Advanced Synthesis & Catalysis, 2012, 354(17), 3231-3236
Production Method 10
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile , Water ; 3.5 h, 80 °C
Reference
- Synthesis of 2-Acetylbenzonitriles and Their Reactivity in Tandem Reactions with Carbon and Hetero Nucleophiles: Easy Access to 3,3-Disubstituted Isoindolinones, European Journal of Organic Chemistry, 2018, 2018(14), 1699-1708
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Samarium Solvents: Dimethyl sulfoxide ; 12 h, 110 °C
Reference
- A ligand and Palladium-free Avenue for Cyanation of Aryl Halides: The Art of Samarium Powder in C-C Coupling Reaction, ChemistrySelect, 2019, 4(33), 9618-9621
Production Method 12
Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel dichloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 6 h, 80 °C; 80 °C → rt
Reference
- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP, Organic Letters, 2017, 19(8), 2118-2121
Production Method 13
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , tert-Butanol , Water ; 24 h, 110 °C
Reference
- A Serendipitous One-Pot Cyanation/Hydrolysis/Enamide Formation: Direct Access to 3-Methyleneisoindolin-1-ones, Chemistry - A European Journal, 2021, 27(2), 628-633
Production Method 14
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 12 h, 150 °C
Reference
- An Unprecedented, Lewis Acid-Mediated, Metal-Free Iodoannulation Strategy to Aromatic Iodides, Chemistry - An Asian Journal, 2018, 13(23), 3676-3680
Production Method 15
Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane
Reference
- Preparation of aryl, alkynyl, and vinyl organocopper compounds by the oxidative addition of zerovalent copper to carbon-halogen bonds, Journal of Organic Chemistry, 1988, 53(19), 4482-8
Production Method 16
Reaction Conditions
1.1 Catalysts: Cobalt dibromide Solvents: Acetonitrile ; rt
Reference
- A convenient method for the preparation of aromatic ketones from acyl chlorides and arylzinc bromides using a cobalt catalysis, Tetrahedron, 2003, 59(41), 8199-8202
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Bis[2-[2-(amino-κN)ethyl]-3-methoxyphenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 20 min, 130 °C
Reference
- Microwave-enhanced cyanation of aryl halides with a dimeric ortho-palladated complex catalyst, Transition Metal Chemistry (Dordrecht, 2011, 36(7), 725-730
Production Method 18
Reaction Conditions
Reference
- Product class 4: organometallic complexes of copper, Science of Synthesis, 2004, 3, 305-662
2-Acetylbenzonitrile Raw materials
- 1-(2-chlorophenyl)ethanone
- 2-cyanophenylzinc bromide
- (2-cyanophenyl)boronic acid
- Tert-BUTYL ISOCYANIDE
- Potassium hexacyanoferrate
- 2'-Aminoacetophenone
- 2'-Iodoacetophenone
- 2-Ethylbenzonitrile
- 2'-Bromoacetophenone
- 2-Iodobenzonitrile
- Trimethyl(vinyloxy)silane
2-Acetylbenzonitrile Preparation Products
2-Acetylbenzonitrile Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:91054-33-0)2-Acetylbenzonitrile
Order Number:A843708
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):189.0
Email:sales@amadischem.com
2-Acetylbenzonitrile Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Amadis Chemical Company Limited
(CAS:91054-33-0)2-Acetylbenzonitrile
Purity:99%
Quantity:25g
Price ($):189.0